[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol
Description
Properties
IUPAC Name |
(4-imidazol-1-yl-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-6-11(3-2-10(9)7-14)13-5-4-12-8-13/h2-6,8,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFNSKGQDLMACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 4-(chloromethyl)-2-methylbenzyl chloride reacts with imidazole in acetonitrile using potassium hydroxide (KOH) as a base. The reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent and elevated temperature (reflux at 90°C for 16 hours). The chloromethyl group at the para position of the 2-methylphenyl ring is selectively displaced by the imidazole nucleophile, yielding the intermediate 4-(1H-imidazol-1-yl)-2-methylbenzyl chloride. Subsequent hydrolysis of the benzyl chloride to the alcohol is achieved through aqueous workup, though this step may require optimization to prevent over-oxidation.
Key Data:
- Yield: 96% (for analogous compound)
- Reagents: Imidazole (1.2 eq), KOH (1.3 eq), acetonitrile
- Temperature: 90°C (reflux)
- Workup: Extraction with chloroform/ethyl acetate, drying over Na2SO4
Reduction of Aldehyde Precursors
An alternative route involves the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde followed by reduction to the primary alcohol. This two-step approach leverages the efficiency of sodium borohydride (NaBH4) in methanol, as demonstrated in the reduction of 2-imidazolecarboxyaldehyde to (1H-imidazol-2-yl)methanol.
Aldehyde Synthesis
The aldehyde precursor is synthesized via formylation of 2-methyl-4-(imidazol-1-yl)benzene. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable regioselective formylation at the para position relative to the methyl group. Alternatively, Vilsmeier-Haack formylation of 2-methyl-4-(imidazol-1-yl)benzene introduces the aldehyde functionality, though this method requires careful control of reaction conditions to avoid over-halogenation.
Borohydride Reduction
The aldehyde intermediate is reduced using NaBH4 in methanol at 0–20°C, achieving yields of 45–78% depending on stoichiometry and purity. Excess NaBH4 (2.0 eq) ensures complete conversion, with quenching via brine addition to mitigate side reactions.
Key Data:
- Yield: 78% (for analogous reduction)
- Reagents: NaBH4 (2.0 eq), methanol
- Temperature: 0–20°C
- Workup: Silica gel chromatography (10% MeOH/CHCl3)
Cyclization Strategies for Imidazole Ring Formation
For substrates lacking pre-formed imidazole rings, cyclization protocols offer a modular approach. A method adapted from the synthesis of (4-(adamantan-1-yl)-1-isopropylimidazol-2-yl)methanol involves condensation of α-brominated ketones with formamide under thermal conditions.
Ketone Bromination and Cyclization
1-(2-Methylphenyl)-2-bromoethanone is prepared via bromination of 2-methylacetophenone using phosphorus tribromide (PBr3). Subsequent reaction with formamide at 180°C induces cyclization, forming the imidazole ring directly on the phenyl scaffold. The hydroxymethyl group is introduced via lithium aluminum hydride (LAH) reduction of a tertiary ester, though this step necessitates rigorous anhydrous conditions.
Key Data:
- Yield: 84% (for analogous cyclization)
- Reagents: Formamide, 1,4-dioxane, phosphorous oxychloride
- Temperature: 180°C (cyclization), 90°C (ester reduction)
Comparative Analysis of Synthetic Routes
The nucleophilic substitution route offers the highest efficiency but requires access to specialized benzyl chloride precursors. In contrast, the aldehyde reduction method provides flexibility for structural analogs but necessitates additional synthetic steps. Cyclization strategies, while versatile, involve complex intermediates and harsh conditions.
Scientific Research Applications
Synthesis of [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol
The synthesis of this compound typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with suitable reagents under specific conditions. The following table summarizes common synthetic routes:
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Grignard Reaction | Benzyl alcohol, 1-aminoimidazole | Anhydrous solvent, RT | Variable |
| Reduction | Aldehyde/ketone with NaBH4 | Methanol, RT | High (75%+) |
| Claisen–Schmidt Condensation | 4-(1H-imidazol-1-yl)benzaldehyde, 4'-methylacetophenone | Aqueous NaOH, RT | 75% |
Chemistry
In organic synthesis, this compound serves as an important intermediate for creating various derivatives. It is utilized in the development of new imidazole-containing compounds that exhibit unique chemical properties.
Biology
The compound has been employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to coordinate with metal ions makes it a valuable tool for studying metalloproteins.
Medicine
Research indicates that this compound possesses potential therapeutic properties:
- Antimicrobial Activity : Studies have shown efficacy against various pathogens, including Aspergillus fumigatus, a significant cause of pulmonary infections .
- Antifungal Properties : The compound's imidazole ring enhances its activity against fungal infections, making it a candidate for antifungal drug development .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Antifungal Studies
A recent study demonstrated that imidazole-containing chalcones derived from this compound exhibited strong antifungal activity against Aspergillus species. The research highlighted the compound's potential as a lead structure for developing new antifungal agents .
Enzyme Inhibition Research
In another investigation, this compound was used to explore its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively modulated enzyme activity through its interaction with active sites .
Mechanism of Action
The mechanism of action of [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting or modulating enzyme activity. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
[4-(1H-imidazol-1-yl)phenyl]methanol: Lacks the methyl group on the phenyl ring.
[4-(1H-imidazol-1-yl)-2-ethylphenyl]methanol: Contains an ethyl group instead of a methyl group.
[4-(1H-imidazol-1-yl)-2-chlorophenyl]methanol: Contains a chlorine atom instead of a methyl group.
Uniqueness: The presence of the methyl group in [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol enhances its lipophilicity and may influence its binding affinity to molecular targets. This structural feature can result in distinct biological activities and pharmacokinetic properties compared to its analogs.
Biological Activity
[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in various domains, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its ability to coordinate with metal ions, influencing enzyme activity. The presence of a methyl group on the phenyl ring enhances its lipophilicity, potentially affecting its binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The imidazole moiety can modulate enzyme functions through coordination with metal ions in active sites, while the overall structure may influence membrane fluidity and permeability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.25 μg/mL |
| Staphylococcus aureus | 5 μg/mL |
| Candida albicans | 10 μg/mL |
These results suggest that the compound could serve as a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated the compound's effectiveness against cancer cell lines, notably MCF-7 breast cancer cells. The following table summarizes the observed effects:
| Concentration (μM) | Cell Viability (%) | Mechanism |
|---|---|---|
| 1 | 24 | Induction of apoptosis |
| 10 | 15 | Cell cycle arrest at G1/S phase |
The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer therapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's activity against multiple bacterial strains, revealing that it outperformed standard antibiotics in certain cases. Notably, it showed lower MIC values compared to gentamicin against Staphylococcus aureus .
- Anticancer Research : In another investigation, this compound was part of a series of compounds tested for antiproliferative effects. It demonstrated significant cytotoxicity against MCF-7 cells with a selectivity index indicating lower toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
